

Pharmacological Profile of COR170: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

COR170, chemically identified as N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide, is a potent and highly selective inverse agonist for the cannabinoid receptor 2 (CB2).[1] The CB2 receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system and is primarily expressed in immune cells and peripheral tissues. Its role in modulating immune responses and inflammation has made it an attractive therapeutic target. COR170's inverse agonist activity at the CB2 receptor suggests its potential for the treatment of inflammatory conditions and for neuroprotection.[1] This document provides a comprehensive overview of the pharmacological properties of COR170, including its binding characteristics, signaling pathways, and available in vivo data.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the pharmacological profile of **COR170**.



Parameter	Receptor	Value	Species	Assay Type	Reference
Binding Affinity (Ki)	Human CB2	3.8 nM	Human	Radioligand Displacement Assay	[1]
Human CB1	>10,000 nM	Human	Radioligand Displacement Assay	[1]	
In vivo Efficacy	-	6 mg/kg (i.p.)	Rat	Formalin- induced nociception	[1]

Table 1: Summary of quantitative pharmacological data for **COR170**.

Mechanism of Action and Signaling Pathways

COR170 acts as an inverse agonist at the CB2 receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal or constitutive activity.

The CB2 receptor is predominantly coupled to the Gi/o class of G proteins. Agonist activation of the CB2 receptor typically leads to:

- Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
- Modulation of intracellular calcium levels.
- Activation of the mitogen-activated protein kinase (MAPK) signaling cascade, including ERK,
 p38, and JNK pathways.[2]

As an inverse agonist, **COR170** is expected to counteract these effects. Specifically, binding of **COR170** to the CB2 receptor is hypothesized to:

- Increase basal adenylyl cyclase activity, leading to an elevation in intracellular cAMP levels.
- Activate Protein Kinase A (PKA), a downstream effector of cAMP.[3]



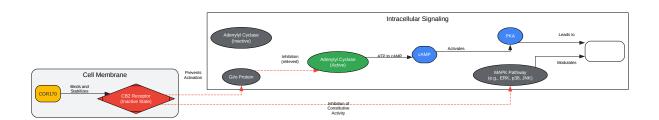




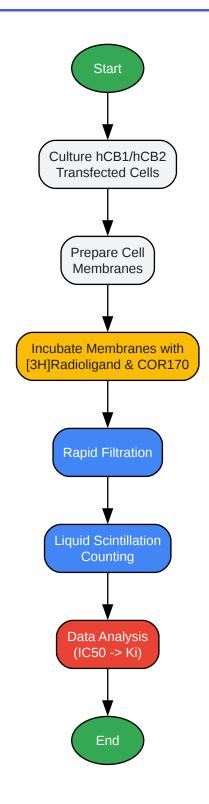
• Inhibit the constitutive activity of the MAPK signaling pathway.

The following diagram illustrates the proposed signaling pathway of **COR170** at the CB2 receptor.









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